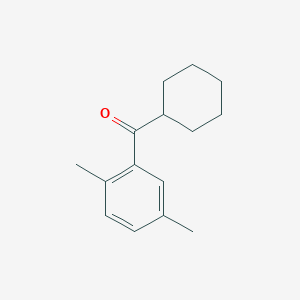

Cyclohexyl 2,5-dimethylphenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXWFRFVEACSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640564 | |

| Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-24-6 | |

| Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 2,5 Dimethylphenyl Ketone and Analogues

Established Acylation and Alkylation Routes

The formation of the carbon-carbon bond between the cyclohexyl moiety and the dimethylphenyl group is central to the synthesis of Cyclohexyl 2,5-dimethylphenyl ketone. This is predominantly achieved through electrophilic aromatic substitution reactions, namely Friedel-Crafts acylation, or through direct alkylation strategies.

Friedel-Crafts Acylation of Aromatic Substrates with Cyclohexanoyl Derivatives

Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones. nih.gov Developed in 1877 by Charles Friedel and James Crafts, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, facilitated by a Lewis acid catalyst. wikipedia.org The process is a type of electrophilic aromatic substitution where an acyl group is introduced into the aromatic compound. curlyarrows.comunacademy.com A key advantage of this reaction is that the product ketone is less reactive than the original aromatic molecule, which prevents multiple acylations from occurring. wikipedia.org

The synthesis of this compound can be effectively achieved through the Friedel-Crafts acylation of 2,5-dimethylphenol (B165462) with cyclohexanoyl chloride. smolecule.com In this reaction, the acylating agent, cyclohexanoyl chloride, reacts with the aromatic substrate, 2,5-dimethylphenol, to form the target ketone. smolecule.com

Lewis acid catalysts are essential for activating the acylating agent in Friedel-Crafts reactions. masterorganicchemistry.com A typical and strong Lewis acid used for this purpose is aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgunacademy.com The catalyst coordinates with the acyl halide, leading to the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. unacademy.combyjus.com

The efficiency of the reaction is highly dependent on the catalyst. In the acylation of phenols, the Lewis acid plays a dual role. It activates the cyclohexanoyl chloride, but it can also coordinate with the lone pair of electrons on the phenol's oxygen atom. stackexchange.com This coordination can deactivate the aromatic ring towards the desired electrophilic substitution. stackexchange.com Consequently, a stoichiometric amount, or even an excess, of the Lewis acid catalyst is generally required. wikipedia.orgstackexchange.com This is because the product ketone itself is a Lewis base and forms a stable, often irreversible complex with the Lewis acid, consuming it in the process. wikipedia.org The use of an excess of catalyst can also promote the Fries rearrangement from any O-acylated by-product to the desired C-acylated ketone. stackexchange.com The choice of catalyst can influence the ratio of O- to C-acylated products, with higher catalyst concentrations generally favoring C-acylation. stackexchange.com

| Catalyst Factor | Influence on Reaction Efficiency | Source |

| Catalyst Type | Strong Lewis acids like AlCl₃ are typically required to generate the acylium ion electrophile. | wikipedia.org |

| Stoichiometry | More than a stoichiometric amount is often necessary as the catalyst complexes with the product ketone. | nih.govwikipedia.org |

| Substrate Interaction | The Lewis acid can coordinate with the phenolic oxygen, potentially deactivating the ring. | stackexchange.com |

| Product Ratio | High catalyst concentrations can favor the desired C-acylation over O-acylation and promote Fries rearrangement. | stackexchange.com |

For a successful Friedel-Crafts acylation, maintaining anhydrous conditions is critical. Lewis acid catalysts like aluminum trichloride are hygroscopic and react readily with water. nih.gov This reaction would consume the catalyst, rendering it inactive for the acylation process. The presence of water can therefore significantly lower the yield of the ketone product.

Temperature control is another key parameter for optimizing the yield. The reaction of 1,3-butadiene (B125203) with acrylic acid to form a precursor for cyclohexanecarboxylic acid, for example, is conducted within a specific temperature range of 80 to 200°C to ensure high yield and prevent side reactions. google.com Similarly, controlling the temperature during the acylation step itself is important for managing the reaction rate and minimizing the formation of undesired by-products.

Direct Alkylation of Acetophenones with Cyclohexyl Reagents

An alternative approach to forming related structures involves the direct alkylation of a pre-existing ketone, such as acetophenone (B1666503). Research has shown that acetophenone can be alkylated with cyclohexyl radicals specifically at the para-position when the reaction is conducted in a strongly acidic medium like 25% oleum. rsc.orglookchem.com While the yields for this radical-based method were reported as poor to moderate, it represents a direct pathway for introducing an alkyl group onto a ketone-bearing aromatic ring using simple reagents. rsc.orglookchem.com

Another modern method is the α-alkylation of ketones with alcohols, which proceeds through a "borrowing hydrogen" mechanism. rsc.org For instance, the α-alkylation of acetophenone with benzyl (B1604629) alcohol has been achieved using a nickel-on-silica-alumina catalyst under solvent-free conditions. rsc.org This protocol could conceptually be applied using cyclohexyl methanol (B129727) to generate an analogue.

Catalytic and Stereoselective Strategies

Modern synthetic chemistry has increasingly focused on the development of catalytic and stereoselective methods for ketone synthesis. These approaches offer advantages in terms of efficiency, atom economy, and the ability to control the stereochemistry of the final product.

Palladium-Catalyzed Reactions for Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ketones. organic-chemistry.orgberkeley.eduacs.org These methods provide an alternative to traditional organometallic additions and often exhibit greater functional group tolerance. organic-chemistry.org

One notable strategy involves the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.orgberkeley.eduacs.org The reaction, catalyzed by a palladium complex, proceeds through the formation of an N-tert-butyl azo compound, which then isomerizes to a hydrazone. Subsequent hydrolysis yields the desired aryl ketone. organic-chemistry.orgberkeley.edu This method has been shown to be effective for a range of aryl bromides and hydrazones, tolerating various functional groups. berkeley.eduacs.org The choice of phosphine (B1218219) ligand, such as DPEphos or Xantphos, is critical for achieving high yields. organic-chemistry.org

Another palladium-catalyzed approach is the cross-coupling of arylboronic acids with carboxylic acids that have been activated in situ with pivalic anhydride. organic-chemistry.org This one-pot synthesis is conducted under mild conditions and demonstrates high regioselectivity, making it a convenient method for preparing functionalized ketones with minimal waste. organic-chemistry.org

Table 2: Palladium-Catalyzed Ketone Synthesis

| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Bromides | N-tert-butylhydrazones | Pd₂(dba)₃ / Phosphine Ligand | Alkyl Aryl Ketones | organic-chemistry.orgberkeley.edu |

| Arylboronic Acids | Carboxylic Acids / Pivalic Anhydride | (Phosphane)palladium complexes | Aryl Ketones | organic-chemistry.org |

Chiral Catalyst Applications in Enantioselective Syntheses

The synthesis of chiral ketones, particularly those with stereocenters in the cyclohexyl ring, is of significant interest in medicinal chemistry and materials science. Enantioselective synthesis can be achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate. wikipedia.orgmdpi.com

Organolithium reagents can be used in enantioselective nucleophilic additions to carbonyl compounds in the presence of chiral ligands. wikipedia.org This approach has been successfully applied in the industrial synthesis of pharmaceutical compounds. wikipedia.org

Copper-catalyzed reactions have also shown great promise in the enantioselective synthesis of chiral cyclohexyl derivatives. For example, a highly diastereo- and enantioselective phosphinative cyclization of ketone-enamides with secondary diarylphosphines, enabled by a copper(I) catalyst with a chiral ligand, has been reported to produce chiral tertiary cyclohexylphosphines with three contiguous stereogenic centers in high yields. nih.govacs.org

Furthermore, the asymmetric addition of Grignard reagents to ketones can be controlled by chiral ligands. rsc.org Newly developed N,N,O-tridentate chiral ligands with a biaryl fragment have demonstrated excellent stereocontrol in the addition of both alkyl and aryl Grignard reagents to ketones, providing access to highly enantioenriched tertiary alcohols. rsc.org

Diastereoselective Control in Cyclohexyl Ketone Construction

Achieving diastereoselective control is crucial when constructing substituted cyclohexyl ketones with multiple stereocenters. Several strategies have been developed to address this challenge.

One method involves the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones. acs.orgacs.org This reaction, mediated by a base such as sodium hydride, proceeds with excellent diastereoselectivity to afford β-amino cyclohexyl ketones. acs.orgacs.org The stereochemical outcome can be influenced by the choice of base and reaction conditions. acs.org

Cascade reactions, such as the Michael-aldol domino reaction, provide another powerful approach for the diastereoselective synthesis of highly functionalized cyclohexanones. nih.gov For instance, the reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles, catalyzed by a base, can generate cyclohexanone (B45756) products with up to five contiguous stereocenters in high diastereoselectivity. nih.gov Similarly, a cascade inter–intramolecular double Michael strategy using curcumins and arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org

Reactivity Profiles and Mechanistic Investigations of Cyclohexyl 2,5 Dimethylphenyl Ketone

Carbonyl Group Transformations

The reactivity of Cyclohexyl 2,5-dimethylphenyl ketone is centered around its carbonyl (C=O) group. This polar functional group features an electrophilic carbon atom, which is a target for nucleophiles, and an adjacent α-carbon on the cyclohexyl ring, which possesses acidic protons that can be removed to form an enolate. The significant steric bulk surrounding the carbonyl group influences the feasibility and outcome of these reactions compared to less hindered ketones.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for ketones. numberanalytics.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com For this compound, the rate and equilibrium of these additions are significantly affected by the steric hindrance from the adjacent cyclohexyl and dimethylphenyl groups.

The reduction of ketones to secondary alcohols is a common transformation achieved using hydride-based reducing agents. The most prevalent reagents for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). libretexts.org Both reagents deliver a hydride ion (H⁻) to the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. libretexts.org

LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com While NaBH₄ is often sufficient for reducing simple aldehydes and ketones, its reactivity can be sluggish with sterically hindered ketones. quizlet.com For a compound like this compound, the sterically encumbered carbonyl group may react slowly with NaBH₄, potentially requiring forcing conditions. In contrast, the more reactive LiAlH₄ is generally effective for the reduction of most carbonyl compounds, including hindered ones. numberanalytics.commasterorganicchemistry.comyoutube.com

The reduction of the prochiral this compound results in the formation of a new stereocenter, leading to the secondary alcohol, Cyclohexyl(2,5-dimethylphenyl)methanol. The stereochemical outcome depends on the trajectory of the hydride attack on the planar carbonyl group.

Table 1: General Conditions for Ketone Reduction

| Ketone Type | Reagent | Typical Solvent | Temperature | Product |

|---|---|---|---|---|

| Aliphatic Ketone | NaBH₄ | Methanol (B129727), Ethanol | 0 °C to RT | Secondary Alcohol |

| Aromatic Ketone | NaBH₄ | Methanol, Ethanol | 0 °C to RT | Secondary Alcohol |

| Sterically Hindered Ketone | LiAlH₄ | Diethyl Ether, THF | 0 °C to Reflux | Secondary Alcohol |

This table presents typical conditions and may vary for specific substrates.

Ketones react with primary amines to form imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The formation of imines from ketones is generally more challenging than from aldehydes due to greater steric hindrance and the lower electrophilicity of the ketone carbonyl. masterorganicchemistry.comnih.gov For a sterically hindered ketone such as this compound, the reaction equilibrium often disfavors the formation of the tetrahedral intermediate and the subsequent imine. nih.gov To drive the reaction to completion, it is often necessary to remove the water as it is formed, for example, by azeotropic distillation. In some cases, catalysts such as titanium tetrachloride (TiCl₄) are employed to facilitate imine formation from hindered ketones. researchgate.net

An alternative approach is direct reductive amination, where the imine is formed in situ and immediately reduced to an amine. This method can be effective for hindered ketones, even when the isolation of the intermediate imine is difficult. nih.gov The stability of the resulting imine is also influenced by electronic and steric factors; bulky groups on the nitrogen or carbon can affect reactivity. numberanalytics.com

The Wittig reaction is a powerful method for converting ketones into alkenes. lumenlearning.comwikipedia.org The reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent) reacting with the ketone. wikipedia.org The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.org This ring then fragments to yield the alkene and triphenylphosphine oxide. lumenlearning.comlibretexts.org

Steric hindrance in the ketone can impede the Wittig reaction. However, the reaction is known to be successful even with highly hindered ketones like camphor, particularly when using reactive, unstabilized ylides such as methylenetriphenylphosphorane. wikipedia.org The reactivity of the ylide is a critical factor; stabilized ylides (those with an electron-withdrawing group on the carbanionic carbon) are less reactive and may fail to react with hindered ketones. organic-chemistry.org For this compound, an unstabilized or semi-stabilized ylide would likely be required to achieve olefination. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Wittig Olefination

| Carbonyl Compound | Wittig Reagent | Product |

|---|---|---|

| Cyclohexanone (B45756) | Ph₃P=CH₂ | Methylenecyclohexane |

| Acetophenone (B1666503) | Ph₃P=CHCH₃ | 1-Phenyl-1-propene |

| Camphor (hindered) | Ph₃P=CH₂ | Methylene-camphor |

This table provides illustrative examples of the Wittig reaction.

Oxidation Reactions to Carboxylic Acids or Other Derivatives

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. libretexts.orglibretexts.org Oxidation of ketones typically requires strong oxidizing agents and harsh conditions, such as hot alkaline potassium permanganate (B83412) (KMnO₄), which can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. libretexts.orgorgoreview.comyoutube.com Due to this destructive nature, this method is of limited synthetic utility. libretexts.org

A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com The mechanism involves the migration of one of the alkyl or aryl groups from the carbonyl carbon to an adjacent oxygen atom. chemistrysteps.com The migratory aptitude of different groups is a key factor in determining the product. The general order of migration is: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are cyclohexyl and 2,5-dimethylphenyl. Based on the established migratory aptitude, the cyclohexyl group is expected to migrate in preference to the phenyl group. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation of this compound would be predicted to yield cyclohexyl 2,5-dimethylbenzoate. A similar reaction has been reported for cyclohexyl methyl ketone. chegg.com

Aldol (B89426) Condensation Applications

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. pressbooks.pub To participate as the nucleophilic component, a ketone must possess at least one acidic α-hydrogen to form an enolate. masterorganicchemistry.com this compound has acidic protons on the α-carbon of the cyclohexyl ring.

The formation of the enolate can be controlled to be either under kinetic control (less substituted, formed faster) or thermodynamic control (more substituted, more stable). msu.edu For an unsymmetrical ketone, this regioselectivity is crucial. In the case of this compound, deprotonation would occur at the C2 or C6 position of the cyclohexyl ring.

The enolate can then react with an electrophilic carbonyl compound (an aldehyde or another ketone). pressbooks.pub However, due to the significant steric hindrance of this compound, it is expected to be a poor electrophile (acceptor) in the aldol reaction. It is more likely to function as the nucleophile (donor) after being converted to its enolate.

Crossed aldol reactions, which involve two different carbonyl compounds, are most successful when one of the partners cannot form an enolate (e.g., formaldehyde (B43269) or benzaldehyde), thus preventing self-condensation. libretexts.org The initial product of an aldol reaction is a β-hydroxy ketone (an aldol addition product). pressbooks.pub This product can often undergo dehydration upon heating to form an α,β-unsaturated ketone, a process known as aldol condensation. masterorganicchemistry.comyoutube.com

Aromatic Ring Functionalization

The reactivity of the 2,5-dimethylphenyl ring in this compound is predominantly dictated by the principles of electrophilic aromatic substitution (EAS). The nature and position of the substituents on the benzene (B151609) ring—two methyl groups and a cyclohexanoyl group—are the primary determinants of the reaction's rate and regioselectivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds, wherein an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The general mechanism proceeds through a two-step process. Initially, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orglumenlearning.com This step is typically the slow, rate-determining step of the reaction. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity and yielding the substituted product. libretexts.org

Several common and synthetically useful EAS reactions can be envisaged for the aromatic ring of this compound, each requiring the generation of a specific electrophile, often with the aid of a catalyst. libretexts.orgmasterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Catalyst | Electrophile (E+) | Product |

|---|---|---|---|---|

| Halogenation | Cl₂ or Br₂ | FeCl₃ or FeBr₃ | Cl⁺ or Br⁺ | Aryl Halide |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitroarene |

| Sulfonation | SO₃ | H₂SO₄ | SO₃H⁺ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | R⁺ (Carbocation) | Alkylarene |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ (Acylium ion) | Aryl Ketone |

This table summarizes key electrophilic aromatic substitution reactions applicable to aromatic compounds. libretexts.orglumenlearning.com

Impact of Methyl Substituents on Regioselectivity and Electron Density

The regiochemical outcome of electrophilic attack on the 2,5-dimethylphenyl ring is controlled by the directing effects of the three substituents: the two methyl groups and the cyclohexanoyl group.

Methyl Groups (-CH₃): Methyl groups are activating substituents. They increase the electron density of the aromatic ring through inductive effects and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. pearson.compearson.commsu.edu They are classified as ortho, para-directors because they stabilize the arenium ion intermediate most effectively when the electrophile adds to the positions ortho or para to the methyl group. libretexts.org

Cyclohexanoyl Group (-COC₆H₁₁): The ketone group is a deactivating substituent. The carbonyl carbon has a partial positive charge, and through resonance, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. msu.edu This deactivating effect is most pronounced at the ortho and para positions. Consequently, the ketone group is a meta-director.

In this compound, these effects combine to determine the most probable sites for substitution. The available positions on the ring are C3, C4, and C6.

Position C4: This position is para to the C1-ketone, ortho to the C5-methyl group, and meta to the C2-methyl group. The strong activating, ortho-directing effect of the C5-methyl group significantly enhances the nucleophilicity of this site. While the ketone deactivates its para position, the combined activating influence of the methyl groups generally overrides this.

Position C6: This position is ortho to both the C1-ketone and the C5-methyl group. It benefits from the activating effect of the methyl group. However, it is strongly deactivated by the ortho ketone. Furthermore, this position is sterically hindered by the bulky adjacent cyclohexanoyl group, which disfavors the approach of an electrophile.

Position C3: This position is ortho to both the C1-ketone and the C2-methyl group. Similar to the C6 position, it experiences both activation from the methyl group and deactivation from the ketone. It is also subject to significant steric hindrance.

Considering these factors, electrophilic substitution is most likely to occur at the C4 position . This site is strongly activated by the C5-methyl group and is the least sterically hindered of the activated positions.

Table 2: Analysis of Substituent Effects on Regioselectivity

| Position | Electronic Effect of -COC₆H₁₁ (C1) | Electronic Effect of -CH₃ (C2) | Electronic Effect of -CH₃ (C5) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| C3 | Deactivating (ortho) | Activating (ortho) | Deactivating (meta) | High | Low |

| C4 | Deactivating (meta) | Deactivating (meta) | Activating (ortho) | Low | High |

| C6 | Deactivating (ortho) | Deactivating (meta) | Activating (ortho) | High | Low |

This table outlines the combined electronic and steric influences on the available positions for electrophilic aromatic substitution.

Cyclohexyl Ring Reactivity and Transformations

The cyclohexyl ring, being an aliphatic moiety, undergoes a different set of reactions compared to the aromatic ring. Its reactivity is centered on the C-H bonds and the influence of the adjacent carbonyl group.

Regioselective Functionalization Methodologies

Achieving regioselective functionalization of the saturated cyclohexyl ring presents a significant synthetic challenge. Modern methodologies have been developed to target specific C-H bonds.

One promising approach involves transition-metal-catalyzed C-H activation. For instance, palladium catalysts have been shown to enable the functionalization of C(sp³)-H bonds at the β-position of ketones and esters. nih.gov In the context of this compound, such a method could potentially lead to the introduction of various functional groups at the Cβ positions of the cyclohexyl ring, guided by the coordinating effect of the ketone's oxygen atom.

Another pathway for functionalization is through biotransformations. Certain enzymes, like cyclohexanone monooxygenases (CHMOs), can perform Baeyer-Villiger oxidations on cyclic ketones. researchgate.net While the primary reaction on this compound would likely be oxidation to form an ester (a lactone-like structure), subsequent enzymatic or chemical steps could occur. For example, the biotransformation of a related compound, cyclohexyl methyl ketone, was observed to yield cyclohexanol (B46403) after hydrolysis of the initial oxidation product, which was then further oxidized to cyclohexanone. researchgate.net This highlights a potential route for introducing a hydroxyl group onto the cyclohexyl ring, which could then be used for further transformations.

Rearrangement Reactions Involving Cyclic Ketones (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that, in the case of cyclic substrates, results in a ring contraction. wikipedia.orgadichemistry.com The reaction is conducted in the presence of a base, such as an alkoxide or hydroxide. chemistwizards.com

The mechanism is thought to proceed via the formation of an enolate on the side of the ketone away from the halogen atom. This is followed by an intramolecular nucleophilic substitution to form a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone. Subsequent cleavage of the intermediate occurs to form the most stable carbanion, which is then protonated, leading to the ring-contracted carboxylic acid, ester, or amide product. adichemistry.comchemistwizards.com

For this compound, if a halogen were introduced at the α-position of the cyclohexyl ring (C2' or C6'), the resulting α-halo ketone could undergo a Favorskii rearrangement. For example, treatment of (2-chlorocyclohexyl)(2,5-dimethylphenyl)methanone with a base like sodium ethoxide would be expected to yield an ethyl cyclopentanecarboxylate (B8599756) derivative.

Table 3: The Favorskii Rearrangement for a Cyclic Ketone

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Substrate | An α-halo cyclic ketone. (e.g., 2-Chlorocyclohexanone) | |

| 2. Enolate Formation | A base removes an acidic α'-proton to form an enolate. | |

| 3. Cyclopropanone Formation | Intramolecular Sₙ2 reaction forms a bicyclic cyclopropanone intermediate. | |

| 4. Nucleophilic Attack | A nucleophile (e.g., EtO⁻) attacks the carbonyl carbon. | |

| 5. Ring Opening & Protonation | The cyclopropane (B1198618) ring opens to form a more stable carbanion, which is protonated. |

This table illustrates the key steps of the Favorskii rearrangement leading to ring contraction, using 2-chlorocyclohexanone (B41772) as a general example. adichemistry.com

Radical Reaction Pathways

Beyond ionic reaction mechanisms, this compound has the potential to participate in radical reactions, particularly through photochemically induced pathways. Modern photoredox catalysis has enabled a variety of transformations that proceed via radical intermediates under mild conditions.

A relevant example is the visible-light-driven photocyclization of aryl sulfoxonium ylides (derived from ketones) with alkenes to synthesize tetralone scaffolds. acs.org The proposed mechanism involves a single-electron transfer (SET) from the ylide to an excited photocatalyst, generating an electrophilic sulfoxonium radical cation. This radical cation then adds to an alkene, and the resulting radical undergoes a 6-exo-trig cyclization onto the aromatic ring. A final 1,4-hydride shift and elimination furnishes the product. acs.org

By analogy, one could envision a pathway where this compound is first converted to a corresponding ylide or another suitable radical precursor. Upon photoexcitation in the presence of a photocatalyst, this precursor could generate a radical species. This radical could then engage in various transformations, such as intramolecular cyclization if an appropriate tethered group is present, or intermolecular addition to unsaturated partners. These pathways offer alternative strategies for the functionalization and skeletal modification of the parent ketone structure.

Samarium Diiodide (SmI2)-Catalyzed Intermolecular Couplings

Samarium diiodide (SmI₂) has emerged as a versatile and powerful single-electron transfer (SET) reagent in organic synthesis, capable of mediating a wide range of reductive coupling reactions. youtube.comnih.gov Its application in catalyzing intermolecular couplings, particularly those involving ketones, has been a subject of significant research. These reactions typically proceed through the formation of a ketyl radical intermediate following a SET from SmI₂ to the carbonyl group. nih.govnih.gov The subsequent reactivity of this transient species dictates the outcome of the reaction.

In the context of intermolecular couplings, the reactivity of the ketone substrate is paramount. Studies on the SmI₂-catalyzed radical cross-coupling of aryl cyclopropyl (B3062369) ketones with alkynes have revealed critical insights into the structural features that govern reaction efficiency. nih.govacs.org A key finding from this research is the dramatic influence of the substituent attached to the ketone's carbonyl group.

While aryl ketones with specific substitution patterns, such as 2,6-dimethylphenyl cyclopropyl ketone, undergo efficient coupling with alkynes in the presence of catalytic SmI₂, the corresponding alkyl-substituted ketones exhibit a stark lack of reactivity. nih.govacs.org Specifically, in a study screening catalytic conditions, the use of cyclohexyl 2,2-dimethylcyclopropylketone as a substrate resulted in no product formation, and the starting material was recovered unchanged. nih.govacs.org This outcome is attributed to the reversible nature of the initial reduction of the carbonyl group and/or the reversible fragmentation of the resulting intermediate. nih.govacs.org

The table below summarizes the screening of catalytic conditions for the SmI₂-catalyzed coupling of various ketones with an alkyne, highlighting the difference in reactivity between aryl- and alkyl-substituted ketones.

| Entry | Ketone Substrate | SmI₂ Loading (mol %) | Yield (%) | Reference |

| 1 | Phenyl cyclopropyl ketone | 25 | 35 | acs.org |

| 2 | 2-Methylphenyl cyclopropyl ketone | 25 | 99 | acs.org |

| 3 | 2,6-Dimethylphenyl cyclopropyl ketone | 15 | 87 | nih.govacs.org |

| 4 | Cyclohexyl 2,2-dimethylcyclopropylketone | 15 | 0 | nih.govacs.org |

Based on these findings, it is expected that this compound would exhibit limited to no reactivity in SmI₂-catalyzed intermolecular couplings under similar conditions, due to the presence of the non-stabilizing cyclohexyl group directly attached to the carbonyl.

Characterization of Ketyl Radical Intermediates and Spin Density

Electron Paramagnetic Resonance (EPR) spectroscopy is the principal analytical technique for the direct detection and study of radical species, including ketyls. youtube.comnih.gov EPR spectroscopy excites the spins of unpaired electrons in a magnetic field, providing detailed information about the electronic structure and environment of the radical. youtube.com This method can be used to confirm the generation of ketyl radicals and to study their localization and reactivity. youtube.com However, a review of the current literature reveals no specific EPR spectroscopic data or detailed characterization for the ketyl radical derived from this compound.

In the absence of specific data for the target compound, general principles of ketyl radical characterization can be discussed. For aromatic ketones, the unpaired electron in the ketyl radical is delocalized into the aromatic ring system. The extent of this delocalization is reflected in the hyperfine coupling constants observed in the EPR spectrum. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental EPR studies. tu-braunschweig.denih.gov DFT calculations can predict the geometry of radical intermediates and, crucially, map the spin density distribution. nih.gov

Spin density is a measure of the spatial distribution of the unpaired electron within a molecule. nih.gov In a ketyl radical, the spin density is highest on the carbon and oxygen atoms of the original carbonyl group, but it can also be distributed to other atoms through delocalization and spin polarization effects. nih.gov For an aromatic ketone like this compound, it is expected that a significant portion of the spin density would be delocalized onto the 2,5-dimethylphenyl ring. This delocalization stabilizes the radical intermediate. The distribution would be influenced by the positions of the methyl groups on the aromatic ring. DFT studies on related open-shell systems show that such calculations can provide valuable insights into the electronic structure and reactivity of radicals, although their accuracy can be dependent on the chosen functional. nih.gov

While ketyl radicals are often too transient for isolation, their existence is inferred from reaction products and computational modeling. nih.govacs.org The mechanistic pathway of SmI₂-catalyzed reactions, for example, is built upon the concept of these ketyl radical intermediates, which can undergo further reduction, couple with other radical species, or initiate cyclization events. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cyclohexyl 2,5-dimethylphenyl ketone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive structural analysis.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in its unique chemical environments. A publication by researchers from The Royal Society of Chemistry provides key data for this analysis. rsc.org The aromatic region of the spectrum shows a singlet at δ 7.26 ppm, and a quartet at δ 7.11 ppm (J = 8.0 Hz), corresponding to the protons on the 2,5-dimethylphenyl ring. rsc.org The two methyl groups attached to the aromatic ring are observed as a singlet at δ 2.34 ppm, integrating to six protons. rsc.org

The cyclohexyl protons exhibit a more complex set of signals due to their various spatial orientations (axial and equatorial). A multiplet observed between δ 3.08 and 2.97 ppm is assigned to the methine proton on the carbon adjacent to the carbonyl group. rsc.org Additional multiplets for the remaining cyclohexyl protons are found between δ 1.83 and 1.18 ppm. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.26 | s | 1H | Aromatic CH | |

| 7.11 | q | 8.0 | 2H | Aromatic CH |

| 3.08 - 2.97 | m | 1H | Cyclohexyl CH-C=O | |

| 2.34 | s | 6H | Ar-CH₃ | |

| 1.83 - 1.18 | m | 10H | Cyclohexyl CH₂ |

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and their chemical environment. The most downfield signal, appearing at δ 209.1 ppm, is characteristic of a ketone carbonyl carbon. rsc.org The aromatic carbons of the 2,5-dimethylphenyl ring resonate in the range of δ 139.1 to 127.7 ppm. rsc.org

The carbon of the methine group of the cyclohexyl ring attached to the carbonyl appears at δ 49.0 ppm. rsc.org The remaining methylene (B1212753) carbons of the cyclohexyl ring are observed at δ 28.8, 26.0, and 25.8 ppm. rsc.org The two methyl carbons attached to the aromatic ring are found at δ 21.0 and 20.1 ppm. rsc.org The typical chemical shift range for ketone carbonyl carbons is 190-215 ppm. openstax.orglibretexts.org

¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 209.1 | C=O (Ketone) |

| 139.1 | Aromatic C |

| 135.0 | Aromatic C |

| 133.9 | Aromatic C |

| 131.4 | Aromatic C |

| 131.2 | Aromatic C |

| 127.7 | Aromatic C |

| 49.0 | Cyclohexyl CH-C=O |

| 28.8 | Cyclohexyl CH₂ |

| 26.0 | Cyclohexyl CH₂ |

| 25.8 | Cyclohexyl CH₂ |

| 21.0 | Ar-CH₃ |

| 20.1 | Ar-CH₃ |

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For the 2,5-dimethylphenyl group, correlations would be expected between the aromatic protons. Within the cyclohexyl ring, the methine proton (δ 3.08-2.97 ppm) would show correlations to the adjacent methylene protons. The various methylene protons of the cyclohexyl ring would exhibit a network of cross-peaks, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the aromatic proton signals would correlate with the aromatic carbon signals, and the cyclohexyl proton signals would correlate with the cyclohexyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the aromatic protons to the carbonyl carbon, and from the cyclohexyl methine proton to the carbonyl carbon, confirming the connection of both the phenyl and cyclohexyl groups to the ketone functionality. Correlations from the methyl protons to the aromatic carbons would further confirm their positions on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

While a specific high-resolution mass spectrum for this compound was not found in the searched literature, its exact mass can be calculated from its molecular formula, C₁₅H₂₀O. The calculated monoisotopic mass is 216.1514 u. High-resolution mass spectrometry (HRMS) would be used to experimentally verify this precise mass, confirming the elemental composition of the molecule. For instance, a study on the synthesis of related compounds utilized ESI-TOF for HRMS analysis. rsc.org

The fragmentation pattern in a mass spectrum provides valuable structural information. For ketones, a common fragmentation pathway is the α-cleavage, where the bond adjacent to the carbonyl group is broken.

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to the formation of a cyclohexyl radical and a [2,5-dimethylphenyl-C=O]⁺ acylium ion (m/z 133.06).

Cleavage of the bond between the carbonyl group and the 2,5-dimethylphenyl ring, resulting in a 2,5-dimethylphenyl radical and a [cyclohexyl-C=O]⁺ acylium ion (m/z 111.08).

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent bonds.

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) group stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. bartleby.comlibretexts.org The conjugation of the carbonyl group with the 2,5-dimethylphenyl ring in this compound is expected to lower this frequency to the range of 1685–1690 cm⁻¹, a characteristic feature for aromatic ketones. libretexts.org

The spectrum also displays multiple C-H stretching vibrations. The aliphatic C-H bonds of the cyclohexyl group give rise to absorptions in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching vibrations from the dimethylphenyl group are typically observed at slightly higher wavenumbers, generally above 3000 cm⁻¹.

Furthermore, the presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. The specific substitution pattern on the phenyl ring can also influence the appearance of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern. The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the aromatic ring.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Aromatic Ketone | 1685 - 1690 | Strong |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2850 - 2960 | Medium to Strong |

| C-H Stretch (Aromatic) | Dimethylphenyl Ring | > 3000 | Variable |

| C=C Stretch (Aromatic) | Dimethylphenyl Ring | 1450 - 1600 | Medium to Weak |

Note: The exact peak positions can be influenced by the chemical environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure and Stereochemistry

While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, Cyclohexyl phenyl ketone, provides significant insight into the expected solid-state structure. researchgate.net The analysis of Cyclohexyl phenyl ketone reveals that the cyclohexyl ring adopts a stable chair conformation. researchgate.net This is the most energetically favorable conformation for a six-membered ring, minimizing both angle and torsional strain.

The relative orientation of the cyclohexyl and phenyl rings is a key structural feature. In the crystal structure of Cyclohexyl phenyl ketone, the plane of the cyclohexyl ring is significantly twisted with respect to the plane of the phenyl ring. researchgate.net This dihedral angle is a result of steric hindrance between the two rings, which forces them out of coplanarity. It is expected that the additional methyl groups on the phenyl ring in this compound would lead to a similar or even greater steric clash, resulting in a non-planar arrangement of the molecular backbone.

The carbonyl group is typically found to be nearly coplanar with the aromatic ring, which allows for resonance stabilization. researchgate.net This planarity, however, can be slightly distorted due to steric interactions with the bulky cyclohexyl group. The precise bond lengths and angles within the molecule would be consistent with standard values for sp² and sp³ hybridized carbon atoms, though minor deviations may occur due to steric strain.

Table 2: Representative Crystallographic Data for a Related Structure (Cyclohexyl phenyl ketone)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 6.134(1) |

| c (Å) | 16.035(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 1047.8(3) |

| Z | 4 |

Data obtained for Cyclohexyl phenyl ketone as a representative example. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to elucidate the properties of cyclohexyl 2,5-dimethylphenyl ketone.

Optimized Molecular Geometry and Energetics

Theoretical calculations, particularly using DFT methods, have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. These studies involve geometry optimization, a process that locates the minimum energy structure on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's conformation. For instance, response surface methodology optimization studies have been conducted to identify optimal conditions related to its structure.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods can predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By comparing the theoretical spectrum with the experimental one, researchers can assign specific vibrational modes to the observed spectral bands, leading to a more complete understanding of the molecule's vibrational behavior.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. For this compound, theoretical GIAO calculations can predict the 1H and 13C NMR chemical shifts. These predictions are invaluable for assigning the signals in experimental NMR spectra, which is often a complex task for molecules with multiple, similar chemical environments. The accuracy of these calculations provides a powerful tool for structural elucidation.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution and allows for the identification of electrophilic and nucleophilic sites. For this compound, the MEP surface would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential (a site for electrophilic attack) and the hydrogen atoms as regions of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis can provide insights into its electronic properties and reactivity, indicating how it might interact with other chemical species.

Conformational Analysis of this compound

The conformational flexibility of the cyclohexyl ring and the rotation around the single bond connecting the carbonyl group to the phenyl ring are key aspects of the structure of this compound. Conformational analysis involves identifying the different possible spatial arrangements (conformers) of the molecule and determining their relative energies. This analysis helps to understand which conformations are most likely to exist at a given temperature and how the molecule's shape influences its properties and interactions.

Chair Conformations and Inversion Dynamics of the Cyclohexyl Ring

The cyclohexane (B81311) ring is not a planar hexagon. To avoid the significant angle and eclipsing strains of a flat structure, it adopts several puckered three-dimensional conformations. libretexts.org The most stable of these is the chair conformation , which eliminates nearly all ring strain by allowing bond angles to be close to the ideal tetrahedral angle of 109.5° and staggering all adjacent C-H bonds. libretexts.org Other higher-energy conformations include the boat, twist-boat, and half-chair forms. libretexts.orgwikipedia.org

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" or "chair inversion" at room temperature. masterorganicchemistry.com This process interconverts two distinct chair conformations, causing any substituent that was in an axial position to become equatorial, and vice-versa. masterorganicchemistry.com The inversion proceeds through the high-energy half-chair transition state to a twist-boat intermediate, and then through another half-chair to the inverted chair form. wikipedia.orgvu.nl The activation energy for this process in unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com For the cyclohexyl radical, a related structure, the energy barrier for interconversion between the two chair forms was found to be lower, at 4.9 ± 0.5 kcal/mol, indicating that the nature of the substituent influences these dynamics. aip.org

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Strain Type |

| Chair | 0 | None |

| Twist-Boat | 23 | Slight Angle, Small Steric |

| Boat | 29 | Eclipsing, Steric (Flagpole) |

| Half-Chair | 42 | High Angle and Torsional |

Note: Energy values are approximate for unsubstituted cyclohexane.

Axial versus Equatorial Positioning of Substituents

When a substituent is attached to the cyclohexane ring, as in this compound, the two chair conformations resulting from a ring flip are no longer energetically equivalent. libretexts.org The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring).

For the vast majority of substituents, the equatorial position is significantly more stable. wikipedia.org This preference is due to the presence of 1,3-diaxial interactions in the axial conformer. libretexts.org An axial substituent experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring (located at carbons 3 and 5 relative to the substituent). libretexts.org These unfavorable interactions destabilize the axial conformation. In contrast, an equatorial substituent points away from the rest of the ring, avoiding this strain.

Given the significant steric bulk of the 2,5-dimethylphenyl ketone group, the conformational equilibrium for this compound would overwhelmingly favor the conformer where this group occupies the equatorial position. For comparison, a simple methyl group has a 95% preference for the equatorial position, while a very bulky t-butyl group has a 99.9% preference. masterorganicchemistry.comlibretexts.org Therefore, this compound exists almost exclusively in the chair conformation with the aryl ketone substituent in the equatorial position.

Influence of Aryl Substituents on Conformational Preferences and π-Conjugation (e.g., Twisted Conformations)

The presence of the 2,5-dimethylphenyl group has a profound influence on the molecule's preferred conformation beyond the axial/equatorial preference. The ortho-methyl group on the aromatic ring creates significant steric hindrance with the carbonyl group (C=O). This steric clash prevents the aryl ring and the carbonyl group from being coplanar.

For effective π-conjugation to occur between the aromatic ring and the carbonyl group, their respective p-orbitals must overlap, which requires a planar arrangement. In this compound, steric repulsion forces the aromatic ring to twist out of the plane of the carbonyl group. This results in a twisted conformation .

This twisting has a direct electronic consequence: it disrupts and reduces the π-conjugation. Computational studies on similarly hindered ketones, such as ortho-substituted phenyl cyclopropyl (B3062369) ketones, have shown that this "pre-twisted" nature is a key feature that can influence reactivity by altering the electronic properties of the carbonyl group. researchgate.net The destabilization of the ketyl radical that can occur upon reduction appears to lower the barrier for subsequent reactions. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify intermediates, transition states, and determine the factors that control reaction outcomes. acs.orgnumberanalytics.com

Energetic Barriers and Rate-Determining Steps (e.g., for SmI2-catalyzed Couplings)

Samarium(II) iodide (SmI2) is a potent single-electron transfer (SET) agent used in various coupling reactions. chemistryviews.org A hypothetical SmI2-catalyzed coupling involving this compound can be modeled to understand its mechanism. The reaction is proposed to initiate with an electron transfer from SmI2 to the ketone, forming a ketyl radical anion intermediate. chemistryviews.orgacs.org

Computational modeling of this process involves:

Locating Stationary Points: Calculating the structures and energies of the reactants, intermediates (like the ketyl radical), transition states, and products on the potential energy surface. acs.org

Identifying the Rate-Determining Step: The step in the reaction mechanism that has the highest energetic barrier is the rate-determining step. acs.org

For aryl ketones, factors like conjugation can stabilize the ketyl radical intermediate, which in turn affects the energy of subsequent transition states and can alter the rate-determining step. nih.govacs.org

Table 2: Hypothetical Energy Profile Data for a Catalyzed Reaction

| Species | Role | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 (TS1) | Formation of Ketyl Radical | +14.8 |

| Ketyl Radical Intermediate | Reactive Intermediate | +5.2 |

| Transition State 2 (TS2) | C-C Bond Formation | +18.5 |

| Product Complex | Final State | -10.3 |

Note: This table represents illustrative data for a generic multi-step reaction to demonstrate the concepts of energetic barriers and intermediates. The step involving TS2 would be the rate-determining step.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides robust methods for predicting the selectivity of chemical reactions. numberanalytics.comresearchgate.net

Regioselectivity refers to the preference of a reaction to occur at one position over another.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

These predictions are made by applying Transition State Theory. The reaction pathway that proceeds through the transition state of lowest energy will be the fastest and will yield the major product. acs.org To predict the outcome of a reaction, computational chemists model the transition states for all possible regio- and stereochemical pathways.

For instance, in a reaction where two stereoisomers, (R) and (S), could be formed, the transition states leading to each product (TS-R and TS-S) are calculated. The difference in their free energies (ΔΔG‡ = ΔG‡(TS-S) - ΔG‡(TS-R)) allows for the prediction of the product ratio and the enantiomeric excess (ee). acs.org Non-covalent interactions, such as steric repulsion or stabilizing C-H···O contacts within the transition state structure, are often responsible for the energy differences that dictate selectivity. acs.org

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO). A large HOMO-LUMO gap implies a hard molecule, while a small gap implies a soft molecule.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile (an electron acceptor). chemrxiv.org It is defined by the equation: ω = μ² / (2η) .

For a ketone, the primary electrophilic site is the carbonyl carbon. libretexts.org A higher electrophilicity index for this compound would indicate a greater propensity to accept an electron. This is particularly relevant for predicting its reactivity in reactions initiated by electron transfer, such as the SmI2-catalyzed couplings discussed previously. chemrxiv.orgchemrxiv.org

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Analysis

Natural Population Analysis is a method used to calculate the atomic charges and orbital populations from quantum chemical calculations. It provides a more stable and chemically intuitive picture of the electron distribution in a molecule compared to other methods.

Natural Bonding Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It involves the study of donor-acceptor interactions, which are quantified by second-order perturbation theory analysis of the Fock matrix. This analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule, which are crucial for determining its stability and reactivity.

While general principles of NPA and NBO analysis are well-established and have been applied to a wide variety of molecules, including other ketones and substituted aromatic compounds, specific numerical data such as NPA charges on individual atoms or the stabilization energies of key NBO interactions for this compound are not available in the public domain.

Therefore, a detailed discussion with research findings and data tables for this specific subsection cannot be provided at this time.

Applications and Advanced Functionalization in Chemical Research

Cyclohexyl 2,5-dimethylphenyl Ketone as a Key Synthetic Intermediate

As a synthetic intermediate, this compound provides a versatile platform for constructing a wide array of organic compounds. The presence of the ketone functional group, along with the distinct steric and electronic properties of its cyclohexyl and dimethylphenyl moieties, allows for a range of chemical transformations.

This compound serves as a valuable precursor in organic synthesis for building more elaborate molecular structures. smolecule.com The carbonyl group is a prime site for nucleophilic addition and condensation reactions. For instance, it can undergo Grignard reactions to introduce a variety of alkyl or aryl groups, leading to the formation of tertiary alcohols. Subsequent dehydration of these alcohols can yield substituted alkenes, further expanding the molecular complexity.

Another key transformation is the reduction of the ketone to a secondary alcohol, which can then be used in esterification or etherification reactions. The alpha-carbons adjacent to the carbonyl group are also reactive sites for enolate formation, enabling aldol (B89426) condensation and alkylation reactions to form new carbon-carbon bonds. These fundamental reactions allow chemists to use this compound as a starting point for multi-step syntheses, culminating in complex natural product analogues or novel organic frameworks. The synthesis of 1,2,4,5-tetrasubstituted cyclohexane (B81311) derivatives from related starting materials highlights the utility of the cyclohexane core in creating functionally dense molecules. researchgate.net

The structural features of this compound make it an attractive building block in the design of new therapeutic agents. smolecule.comnih.gov The cyclohexyl ketone moiety is a key component in the design of substrate analogue inhibitors for enzymes like Pin1, a peptidyl-prolyl isomerase implicated in the cell cycle and various diseases, including cancer. nih.gov Researchers have synthesized inhibitors where a cyclohexyl ketone structure is designed to mimic the tetrahedral intermediate of the enzymatic reaction. nih.gov Although these initial compounds were found to be weak inhibitors, their study provided valuable insights, suggesting that the enzyme likely functions by stretching its substrate into a specific conformation rather than through a direct nucleophilic attack on a carbonyl. nih.gov

Furthermore, the broader β-phenyl-α,β-unsaturated carbonyl scaffold, which can be derived from ketones, is known to be a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Research into (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, which feature a cyclohexyl group, has identified compounds with significantly higher mushroom tyrosinase inhibitory activity than the standard, kojic acid. mdpi.com These findings underscore the potential of incorporating the cyclohexyl ketone scaffold into molecules designed for specific biological targets, leveraging its structural and conformational properties to achieve desired inhibitory effects. nih.govmdpi.com

Table 1: Tyrosinase Inhibitory Activity of Cyclohexyl-Containing Analogs mdpi.com This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against mushroom tyrosinase.

| Compound | IC₅₀ (µM) |

| Analog 2 | 5.21 ± 0.86 |

| Analog 3 | 1.03 ± 0.14 |

| Kojic Acid (Reference) | 25.26 ± 1.10 |

The distinct chemical structure of this compound suggests its potential utility in materials science and polymer chemistry. smolecule.com While specific applications are not yet widely documented, its components—a rigid, bulky aromatic ring and a flexible, saturated cycloaliphatic ring—can be exploited to impart desirable properties to materials. For instance, when incorporated into a polymer chain, either as a monomer or a pendant group, the dimethylphenyl unit could enhance thermal stability and rigidity. In contrast, the cyclohexyl group could improve solubility in organic solvents and affect the polymer's glass transition temperature.

This ketone could also serve as a precursor for specialized monomers. For example, its conversion into a diol or a diacid could create a monomer suitable for condensation polymerization to produce polyesters or polycarbonates with unique properties. The use of related lactones, which are cyclic esters, as precursors for polymers in the fragrance and cosmetic industries suggests a parallel potential for derivatives of this compound. researchgate.net

Derivatization Reactions for Novel Compound Synthesis

The functionalization of the this compound scaffold is a key strategy for generating novel compounds with tailored properties for applications in catalysis and medicinal chemistry.

While direct use of this compound in catalysis is not prominent, its derivatives hold potential for the development of new catalysts. The ketone can be transformed into a variety of functional groups that are central to catalyst design. For instance, reduction to the corresponding secondary alcohol, followed by chiral resolution, could yield enantiomerically pure alcohols. These chiral alcohols are valuable precursors for synthesizing chiral ligands used in asymmetric catalysis, a field crucial for producing single-enantiomer pharmaceuticals.

Furthermore, the aromatic ring can be functionalized, for example, through ortho-lithiation followed by the introduction of phosphine (B1218219) or amine groups. This could lead to the synthesis of "pincer" ligands, which are known to form highly stable and active complexes with transition metals for a variety of catalytic transformations. The combination of the sterically demanding cyclohexyl and 2,5-dimethylphenyl groups could create a unique steric pocket around a metal center, potentially leading to novel reactivity and selectivity in catalytic reactions.

Advanced Methodological Considerations and Challenges

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Friedel-Crafts acylation is highly dependent on the careful control of reaction conditions. The yield and selectivity of the desired product, Cyclohexyl 2,5-dimethylphenyl ketone, are influenced by several key factors.

The choice of solvent plays a pivotal role in Friedel-Crafts acylation reactions, affecting both the reaction rate and the isomeric distribution of the products. Solvents in these reactions can influence the solubility of reactants and intermediates, the activity of the catalyst, and the stability of the carbocationic intermediates.

Polar solvents, like nitrobenzene (B124822) or nitromethane, can also be used. These solvents can solvate the catalyst and the acylium ion, potentially leading to a more homogeneous reaction mixture. stackexchange.com However, polar solvents can also form stable complexes with the Lewis acid catalyst, which may reduce its activity. The interaction between the solvent and the catalyst-acylating agent complex can alter the steric and electronic nature of the electrophile, thereby influencing the reaction's progress. For instance, in the acylation of naphthalene, a switch from a non-polar solvent (carbon disulfide) to a polar one (nitrobenzene) dramatically changes the major product from the alpha-substituted to the beta-substituted isomer, highlighting the profound effect of the solvent. stackexchange.com

| Solvent | Polarity | Typical Effect on Friedel-Crafts Acylation | Reference |

| Carbon Disulfide (CS₂) | Non-polar | Often favors the kinetically controlled product. | stackexchange.com |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Good solvent for many organic compounds and catalysts. | stackexchange.com |

| Nitrobenzene | Polar | Can favor the thermodynamically more stable product due to better solvation of intermediates. | stackexchange.com |

The catalyst is a cornerstone of the Friedel-Crafts acylation. Both the type of catalyst and its concentration (loading) significantly affect the reaction's efficiency and selectivity.

Catalyst Type: Lewis acids are the most common catalysts for this reaction. Aluminum chloride (AlCl₃) is a powerful and widely used catalyst due to its high activity. beyondbenign.orgacs.org However, its high reactivity can sometimes lead to side reactions. Other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also employed and can offer milder reaction conditions. acs.orgnih.gov In recent years, solid acid catalysts, such as zeolites (e.g., Y-hydrogen), have gained attention as more environmentally friendly alternatives. boisestate.edu These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the workup process. boisestate.edu For the acylation of m-xylene (B151644) with benzoic acid, zeolite Y-hydrogen has been shown to be an effective catalyst. boisestate.edu

Catalyst Loading: In classical Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required. This is because the product ketone can form a stable complex with the catalyst, effectively deactivating it. nih.gov To drive the reaction to completion, at least one equivalent of the catalyst per equivalent of the acylating agent is typically used. However, using large amounts of catalyst leads to significant waste and can complicate the purification process.

Optimizing the catalyst loading is a crucial step. Studies on various Friedel-Crafts reactions have shown that there is an optimal catalyst concentration for maximizing the reaction rate and yield. ajpojournals.org Beyond this point, increasing the catalyst amount may not lead to significant improvements and could even promote side reactions or catalyst aggregation. ajpojournals.org For instance, in the Friedel-Crafts acylation of anisole, catalyst loading was a key parameter investigated to optimize the yield of the desired ketone. acs.org

| Catalyst | Type | Key Characteristics | Reference |

| Aluminum chloride (AlCl₃) | Lewis Acid | Highly active, often requires stoichiometric amounts. | beyondbenign.orgacs.org |

| Iron(III) chloride (FeCl₃) | Lewis Acid | Milder alternative to AlCl₃. | acs.orgnih.gov |

| Zeolite Y-hydrogen | Solid Acid | Heterogeneous, reusable, environmentally benign. | boisestate.edu |

| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Ionic Liquid/Catalyst | Acts as both solvent and catalyst, green alternative. | rsc.org |

This table provides examples of catalysts used in Friedel-Crafts acylations and is intended to be illustrative for the synthesis of this compound.

Temperature Control: Temperature is a critical parameter in controlling the rate and selectivity of Friedel-Crafts acylation. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dealkylation, isomerization of the starting material or product, and polymerization. researchgate.net For the Friedel-Crafts alkylation of p-xylene, the reaction temperature was shown to have a significant effect on the outcome. researchgate.net In the synthesis of aromatic ketones, a specific temperature is often found to be optimal for achieving the highest yield. For example, in the acylation of anisole, the yield of 4-methoxybenzophenone (B1664615) increased as the temperature was raised from room temperature to 50 °C, but further increases did not improve the yield. acs.org Therefore, careful optimization of the reaction temperature is necessary to maximize the yield of this compound while minimizing byproducts. Often, the reaction is initiated at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature or heated to a specific temperature. reddit.com

Inert Atmosphere: Friedel-Crafts reactions are often carried out under an inert atmosphere, such as nitrogen or argon. This is particularly important when using highly reactive and moisture-sensitive Lewis acid catalysts like AlCl₃. beyondbenign.org Aluminum chloride reacts vigorously with water, which would deactivate the catalyst and produce hydrochloric acid, potentially leading to unwanted side reactions. Maintaining an anhydrous and inert environment ensures the catalyst remains active and the reaction proceeds as intended.

While the primary synthesis of this compound involves Friedel-Crafts acylation, subsequent reactions, such as the formation of Schiff bases (imines) through condensation with amines, are highly pH-dependent. The formation of an imine from a ketone and a primary amine is an acid-catalyzed reversible reaction. libretexts.org

The rate of imine formation is typically maximal at a pH of around 4-5. libretexts.org This is because the reaction involves two key steps that are influenced by pH in opposite ways:

Nucleophilic attack of the amine on the carbonyl carbon: This step is favored at higher pH where the amine is in its free, nucleophilic form. At low pH, the amine becomes protonated (R-NH₃⁺) and is no longer nucleophilic. libretexts.org

Dehydration of the carbinolamine intermediate: This step requires protonation of the hydroxyl group to form a good leaving group (water). This is favored at lower pH. stackexchange.com

At very high pH, there is not enough acid to catalyze the dehydration step effectively. Conversely, at very low pH, the concentration of the free amine is too low for the initial nucleophilic attack to occur at a reasonable rate. libretexts.org Therefore, for any subsequent derivatization of this compound involving amine condensation, maintaining the pH within the optimal range of 4-5 is crucial for achieving a good yield of the Schiff base product.

Addressing Regioselective Functionalization Challenges on the Cyclohexyl Ring

While the Friedel-Crafts reaction addresses the functionalization of the aromatic ring, subsequent modifications to the cyclohexyl ring of this compound present their own set of challenges, primarily concerning regioselectivity. The cyclohexyl ring contains multiple C-H bonds that are chemically similar, making it difficult to selectively functionalize a specific position.

Strategies for regioselective functionalization of saturated carbocycles often rely on directing groups or exploiting subtle electronic or steric differences. mdpi.com For instance, radical-based reactions can sometimes be guided by the steric environment or by the presence of activating groups. However, in the case of a simple cyclohexyl group attached to a ketone, achieving high regioselectivity is inherently difficult.

One potential approach could involve the use of transition-metal-catalyzed C-H activation. These methods often employ directing groups to guide the catalyst to a specific C-H bond. While the ketone's carbonyl group could potentially act as a directing group, its influence might not be strong enough to overcome the inherent similarities of the C-H bonds on the cyclohexyl ring. Research in the broader field of C-H functionalization is continuously developing new catalysts and methods that could potentially be applied to this challenge. mdpi.comrsc.org For example, regioselective halogenation of arenes and heterocycles has been achieved using specific reagents and solvents like hexafluoroisopropanol, which enhances reactivity and selectivity. nih.govorganic-chemistry.org Similar innovative approaches would be needed to tackle the regioselective functionalization of the cyclohexyl moiety in this compound.

Strategies for Overcoming Steric Hindrance Effects of Substituents

The presence of the 2,5-dimethylphenyl group in this compound introduces significant steric hindrance around the carbonyl group. This steric bulk can pose challenges in both the synthesis of the ketone and its subsequent reactions.

For subsequent reactions involving the carbonyl group, the steric hindrance from the ortho-methyl group and the bulky cyclohexyl group can significantly reduce the reactivity of the ketone. For example, nucleophilic attack on the carbonyl carbon will be slower compared to a less hindered ketone. masterorganicchemistry.com

Strategies to overcome steric hindrance include: